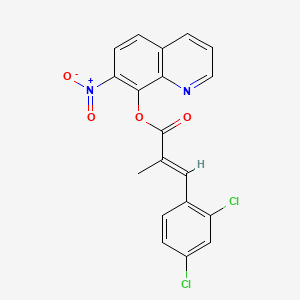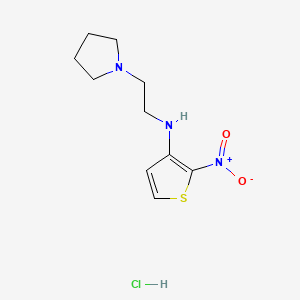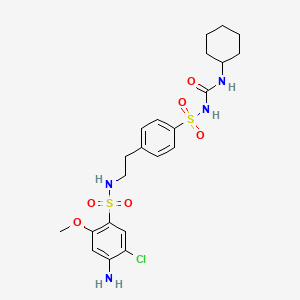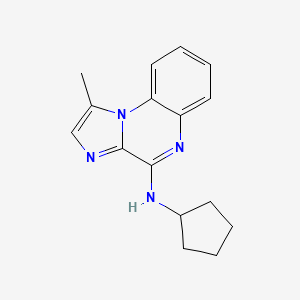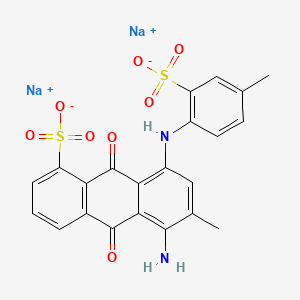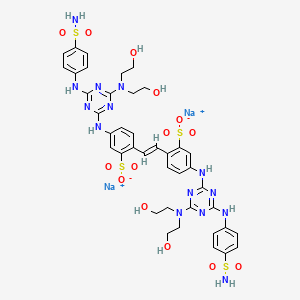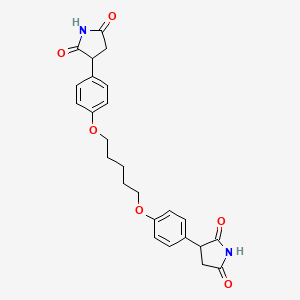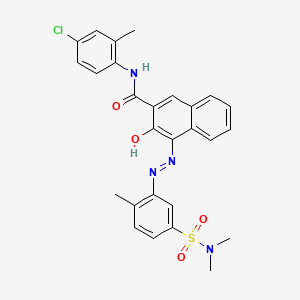
N-(4-Chloro-2-methylphenyl)-4-((5-((dimethylamino)sulphonyl)-2-methylphenyl)azo)-3-hydroxynaphthalene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Chloro-2-methylphenyl)-4-((5-((dimethylamino)sulphonyl)-2-methylphenyl)azo)-3-hydroxynaphthalene-2-carboxamide is a synthetic organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This compound is used in various applications, including as a dye in textiles, inks, and plastics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-2-methylphenyl)-4-((5-((dimethylamino)sulphonyl)-2-methylphenyl)azo)-3-hydroxynaphthalene-2-carboxamide typically involves the following steps:
Diazotization: The starting material, 4-chloro-2-methylaniline, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 5-(dimethylamino)sulphonyl-2-methylphenol in an alkaline medium to form the azo compound.
Amidation: The resulting azo compound is then reacted with 3-hydroxynaphthalene-2-carboxylic acid to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process includes:
- Continuous monitoring of reaction parameters such as temperature, pH, and concentration.
- Use of catalysts and solvents to enhance reaction rates and selectivity.
- Purification steps such as crystallization, filtration, and drying to obtain the final product.
化学反応の分析
Types of Reactions
N-(4-Chloro-2-methylphenyl)-4-((5-((dimethylamino)sulphonyl)-2-methylphenyl)azo)-3-hydroxynaphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The chloro group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Substituted derivatives with different functional groups.
科学的研究の応用
N-(4-Chloro-2-methylphenyl)-4-((5-((dimethylamino)sulphonyl)-2-methylphenyl)azo)-3-hydroxynaphthalene-2-carboxamide has various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in staining techniques for microscopy and as a marker in biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized as a dye in textiles, inks, and plastics due to its vibrant color and stability.
作用機序
The mechanism of action of N-(4-Chloro-2-methylphenyl)-4-((5-((dimethylamino)sulphonyl)-2-methylphenyl)azo)-3-hydroxynaphthalene-2-carboxamide involves:
Molecular Targets: The compound interacts with specific molecular targets such as enzymes and receptors.
Pathways Involved: It can modulate various biochemical pathways, including those involved in cell signaling and metabolism.
類似化合物との比較
Similar Compounds
- **N-(4-Chloro-2-methylphenyl)-4-((5-((dimethylamino)sulphonyl)-2-methylphenyl)azo)-3-hydroxynaphthalene-2-carboxamide
- **this compound
Uniqueness
Structural Features: The presence of specific functional groups such as the chloro, dimethylamino, and sulphonyl groups.
Chemical Properties: Unique reactivity patterns and stability under various conditions.
Applications: Distinct applications in different fields due to its specific properties.
特性
CAS番号 |
83682-26-2 |
|---|---|
分子式 |
C27H25ClN4O4S |
分子量 |
537.0 g/mol |
IUPAC名 |
N-(4-chloro-2-methylphenyl)-4-[[5-(dimethylsulfamoyl)-2-methylphenyl]diazenyl]-3-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C27H25ClN4O4S/c1-16-9-11-20(37(35,36)32(3)4)15-24(16)30-31-25-21-8-6-5-7-18(21)14-22(26(25)33)27(34)29-23-12-10-19(28)13-17(23)2/h5-15,33H,1-4H3,(H,29,34) |
InChIキー |
NSTSGPYVQXURPN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(C)C)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=C(C=C(C=C4)Cl)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


